Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate
Description
Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate (CAS: 2137778-54-0) is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a tert-butyl ester and an aminomethyl (-CH₂NH₂) group. Its molecular formula is C₁₀H₁₉NO₃ (MW: 201.27 g/mol), with SMILES notation O1CCC(CN)(C(OC(C)(C)C)=O)C1 and InChIKey ZROQBOCZEQZJFC-UHFFFAOYSA-N . This compound is of interest in medicinal and synthetic chemistry due to its dual functional groups (ester and amine), which enable diverse reactivity, such as participation in coupling reactions or serving as a building block for heterocycles.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(6-11)4-5-13-7-10/h4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROQBOCZEQZJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137778-54-0 | |
| Record name | tert-butyl 3-(aminomethyl)oxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)oxolane-3-carboxylate typically involves the reaction of oxolane derivatives with tert-butyl esters and aminomethyl groups. One common method includes the use of tert-butyl bromoacetate and oxolane-3-carboxylic acid, followed by aminomethylation under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxolane derivatives, aminomethylated compounds, and tert-butyl esters .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(aminomethyl)oxolane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a building block for designing biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate
- Structure: Substitutes aminomethyl with a 2-chloroethyl group (-CH₂CH₂Cl). Molecular formula: C₁₀H₁₇ClO₃ (MW: 220.69 g/mol) .
- Key Differences: Reactivity: The chloroethyl group enables nucleophilic substitution (e.g., SN2 reactions), contrasting with the aminomethyl group’s participation in condensation or cross-coupling reactions. Toxicity Profile: Chloro derivatives often pose higher toxicity risks compared to amines, limiting biological applications .
Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Structure : Features a bicyclic pyrazolo-pyridine core with a ketone group. Molecular formula: C₁₄H₂₁N₃O₃ (MW: 279.34 g/mol) .
- Key Differences: Ring System: The pyrazolo-pyridine scaffold confers aromaticity and planar geometry, unlike the non-aromatic oxolane ring. Applications: The ketone group allows for keto-enol tautomerism and chelation, making it relevant in metal-organic frameworks, whereas the target compound’s amine group is more suited for bioactivity studies .
Comparative Data Table
Biological Activity
Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 201.26 g/mol
- Structure : The compound features a tert-butyl group, an oxolane ring, and an aminomethyl substituent, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions with their active sites. This interaction is facilitated by the aminomethyl group, enhancing binding affinity due to structural rigidity provided by the oxolane ring.
- Receptor Binding : It may also engage with biological receptors, potentially modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in drug development.
- Anticancer Potential : Similar compounds have been shown to possess anticancer activities through mechanisms involving apoptosis induction in tumor cells .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Enzyme Interaction Studies :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
